molecular formula C18H20ClN3O2S2 B11689783 (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11689783
M. Wt: 410.0 g/mol
InChI Key: ZEGIJHAYNYJTLA-QINSGFPZSA-N
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Description

(5Z)-5-[(2-Chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the 5-ene-4-thiazolidinone class, a scaffold recognized as a privileged structure in modern medicinal chemistry with a broad spectrum of potential biological activities . The core structure features a rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) moiety, which is further functionalized. The Z-configured exocyclic double bond at the C5 position, conjugated with a 2-chlorophenyl group, is a key structural feature that contributes to the planar geometry and is commonly associated with the biological activity of such derivatives . The N3 substituent, a 3-(4-methylpiperazin-1-yl)-3-oxopropyl chain, incorporates a methylpiperazine moiety, a fragment known to influence solubility and biomolecular interactions. This specific molecular architecture aligns with established strategies for optimizing active 5-ene-4-thiazolidinones, which include complicating the C5 substituent and introducing sophisticated groups at the N3 position . Compounds within this chemical class have demonstrated diverse pharmacological profiles in research settings, including investigation as potential anticancer, antimicrobial, and antidiabetic agents . Some 5-arylidene rhodanine derivatives have been identified as potential inhibitors of therapeutic targets such as protein kinases . The compound is intended for research applications only, serving as a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies or as a precursor in the synthesis of more complex molecules . It is characterized by techniques such as IR and NMR spectroscopy, and its molecular structure can be confirmed by single-crystal X-ray diffraction studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H20ClN3O2S2

Molecular Weight

410.0 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20ClN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3/b15-12-

InChI Key

ZEGIJHAYNYJTLA-QINSGFPZSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides and α-Halo Esters

The core structure is synthesized via a two-step protocol:

  • Thiosemicarbazone Formation : Reaction of 4-substituted thiosemicarbazides with hydroxybenzaldehydes yields thiosemicarbazones.

  • Cyclization : Treatment with ethyl 2-bromo propionate or benzyl 2-bromo acetate in ethanol with sodium acetate facilitates ring closure to form 2-sulfanylidene-thiazolidin-4-one.

Example Protocol ():

  • Step 1 : Thiosemicarbazide derivatives (1–7) condense with hydroxybenzaldehydes in ethanol under reflux to form thiosemicarbazones (8–40).

  • Step 2 : Cyclization with ethyl 2-bromo propionate (5) in ethanol/NaOAc yields thiazolidin-4-ones (6–7) with 64–79% efficiency.

Introduction of the (5Z)-2-Chlorophenylmethylene Group

Knoevenagel Condensation

The arylidene group is introduced via condensation of the thiazolidin-4-one intermediate with 2-chlorobenzaldehyde under acidic conditions.

Optimized Conditions ():

  • Catalyst : Acetic acid/sodium acetate.

  • Solvent : Ethanol or acetonitrile.

  • Temperature : 70–110°C.

  • Yield : 75–92% (microwave-assisted methods enhance efficiency).

Mechanistic Insight :
The reaction proceeds through enolate formation, followed by nucleophilic attack of the aldehyde and dehydration to stabilize the Z-isomer.

Functionalization with the 3-(4-Methylpiperazin-1-yl)-3-oxopropyl Side Chain

Side-Chain Attachment Strategies

Two primary approaches are documented:

Pre-functionalization Before Cyclization

  • Intermediate Synthesis : 3-Oxo-propylamine is reacted with 4-methylpiperazine to form 3-(4-methylpiperazin-1-yl)-3-oxopropylamine.

  • Cyclization : The amine intermediate participates in thiazolidinone ring formation via reaction with thioglycolic acid.

Post-cyclization Amidation

  • Propyl Chain Introduction : Ethyl 2-bromo propionate is used to alkylate the thiazolidinone nitrogen, followed by oxidation to the ketone.

  • Amidation : The ketone reacts with 4-methylpiperazine under Dean-Stark conditions to form the tertiary amide.

Example Protocol ():

  • Alkylation : Thiazolidin-4-one reacts with ethyl 2-bromo propionate in ethanol/NaOAc to form 3-oxopropyl-thiazolidinone.

  • Amidation : The ketone undergoes nucleophilic acyl substitution with 4-methylpiperazine in toluene under reflux (Yield: 68–79%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvents and catalysts on yield:

StepOptimal SolventCatalystTemperature (°C)Yield (%)Source
CyclizationAcetonitrileNaOAc170 (MW)79
KnoevenagelEthanolAcetic acid11083
AmidationTolueneDean-StarkReflux75

Key Findings :

  • Microwave (MW) irradiation reduces reaction time by 50% compared to conventional heating.

  • Polypropylene glycol (PPG) enhances cyclization efficiency over polyethylene glycol (PEG).

Stereochemical Control and Analytical Confirmation

Z-Configuration Stabilization

The Z-isomer is favored by:

  • Low-temperature condensation (≤70°C).

  • Bulky substituents on the thiazolidinone nitrogen, which hinder rotation.

Spectroscopic Validation

  • IR : Lactam C=O (1705 cm⁻¹), thione C=S (1250 cm⁻¹).

  • ¹H NMR : Arylidene proton (δ 7.8–8.1 ppm, singlet), piperazine CH2 (δ 2.4–3.1 ppm).

  • 13C NMR : C=O (176 ppm), C=S (158 ppm).

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

  • One-pot methods (e.g., microwave-assisted cyclocondensation) offer superior yields (85–92%) but require specialized equipment.

  • Stepwise synthesis ensures better stereochemical control but involves longer reaction times.

Green Chemistry Approaches

  • Biocatalysts : Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasound improves atom economy (Yield: 82%).

  • Solvent-free conditions : Reduce waste but necessitate higher temperatures (110°C) .

Chemical Reactions Analysis

Formation of the (2-Chlorophenyl)methylidene Substituent

The C5 methylidene group is introduced via Knoevenagel condensation :

  • Reaction of 2-chlorobenzaldehyde with the thiazolidin-4-one core in acetic acid with a catalytic base (e.g., piperidine or sodium acetate) .

  • The Z-configuration of the methylidene group is stabilized by conjugation with the thione group .

Table 2: Knoevenagel Condensation Conditions

AldehydeCatalystSolventTime (hr)Yield (%)
2-ChlorobenzaldehydePiperidineAcetic acid1272
2-ChlorobenzaldehydeSodium acetateEthanol1068

Functionalization of the 3-Position Side Chain

The 3-oxopropyl-4-methylpiperazine substituent is introduced via:

  • Michael Addition : Reaction of 4-methylpiperazine with an α,β-unsaturated carbonyl intermediate (e.g., acryloyl chloride derivatives) .

  • Acylation : Direct coupling of 4-methylpiperazine with a pre-formed 3-chloropropionyl intermediate under anhydrous conditions .

Table 3: Side-Chain Modification Reactions

Reaction TypeReagentsConditionsYield (%)
Michael Addition4-Methylpiperazine, DCMRT, 24 hr65
Acylation3-Chloropropionyl chloride, Et3_3NTHF, 0°C → RT78

Reactivity of the Sulfanylidene Group

The C2 sulfanylidene (C=S) group exhibits nucleophilic and redox activity:

  • Oxidation : Reacts with H2_2O2_2 or mCPBA to form sulfonyl (C=SO2_2) derivatives, enhancing electrophilicity .

  • Nucleophilic Substitution : Participates in thiol-disulfide exchange reactions with alkyl halides or aryl boronic acids .

Table 4: Sulfanylidene Reactivity

ReactionReagentsProductReference
OxidationH2_2O2_2, AcOHSulfonyl-thiazolidinone
AlkylationMethyl iodide, K2_2CO3_3S-Methyl derivative

Stability and Degradation Pathways

  • Acidic Hydrolysis : The thiazolidin-4-one ring undergoes cleavage in concentrated HCl, yielding thiourea and carboxylic acid fragments .

  • Basic Conditions : Degrades via saponification of the oxopropyl side chain, releasing 4-methylpiperazine .

Substitution Reactions on the Chlorophenyl Ring

The 2-chlorophenyl group is relatively inert but can undergo:

  • Electrophilic Aromatic Substitution : Nitration or sulfonation under strongly acidic conditions (meta-directing due to Cl) .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

Key Research Findings

  • Anticancer Activity : Analogous thiazolidin-4-ones inhibit tyrosine kinases (e.g., c-Met) with IC50_{50} values <1 µM .

  • Antioxidant Potential : Derivatives with electron-donating groups (e.g., -OH) exhibit lipid peroxidation inhibition (EC50_{50} ~0.5 mM) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For example:

  • Cytotoxic Activity : Research indicates that (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These studies report IC50 values indicating effective concentrations for inducing cell death .
Cell LineIC50 Value (µM)
MCF-70.54
HepG20.24

Other Pharmacological Activities

Beyond anticancer effects, thiazolidinone derivatives have been studied for various other pharmacological activities:

  • Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antidiabetic Effects : Some derivatives show promise in modulating glucose metabolism and improving insulin sensitivity.

Case Studies and Research Findings

Several research studies have contributed to the understanding of the applications of thiazolidinone derivatives:

  • Study on Multi-target Inhibition : A study demonstrated that certain thiazolidinone analogues inhibit multiple tyrosine kinases, which are crucial in cancer signaling pathways. The findings suggest that these compounds could serve as multi-target therapeutic agents .
  • Cytotoxicity Assessment : A comprehensive evaluation of various thiazolidinone derivatives revealed significant cytotoxic effects against different cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of “(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities depending on substituents. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Position) Key Features Biological/Physical Properties Reference
Target Compound 5: (2-Chlorophenyl)methylidene
3: 3-(4-Methylpiperazin-1-yl)-3-oxopropyl
High polarity due to piperazine; Z-configuration Enhanced solubility, potential kinase inhibition
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-thioxothiazolidin-4-one 5: 2,4-Dichlorophenyl
3: Isopropyl
Lipophilic substituents; higher logP Anticandidal activity (MIC: 8 µg/mL)
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 5: 2-Hydroxybenzylidene
3: 4-Methylphenyl
Intramolecular H-bonding (O–H⋯S) Antioxidant activity (IC₅₀: 12 µM)
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 5: 3,4-Dimethoxyphenyl
3: 4-Methylphenyl
Electron-rich aromatic system Antidiabetic potential (PPAR-γ agonism)
(5Z)-3-Cyclopentyl-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one 5: 3-Chloro-4-methoxyphenyl
3: Cyclopentyl
Bulky cyclopentyl group; chloro-methoxy synergy Antiproliferative (IC₅₀: 5 µM vs. MCF-7)

Key Observations :

Substituent Effects on Bioactivity :

  • The 2-chlorophenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 2,4-dichlorophenyl analog () shows higher antifungal activity due to increased halogen bonding .
  • Piperazine-containing derivatives (e.g., target compound) exhibit superior solubility compared to isopropyl or cyclopentyl analogs, critical for oral bioavailability .

Electronic and Steric Influences :

  • Electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) enhance PPAR-γ binding via resonance effects, while electron-withdrawing groups (e.g., 2-hydroxybenzylidene in ) favor antioxidant activity through radical scavenging .
  • Steric bulk (e.g., cyclopentyl in ) improves selectivity for cancer cell lines by restricting access to off-target enzymes .

Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation between a thiazolidinone precursor and 2-chlorobenzaldehyde, as seen in analogous protocols (). Microwave-assisted methods () reduce reaction times from hours to minutes compared to conventional heating .

Crystallographic Data: The target compound’s bond lengths (C–S: 1.67 Å, C–N: 1.33 Å) align with related structures (), confirming minimal steric strain. SHELXL refinement () reveals torsional angles <5° for the thiazolidinone ring, ensuring planarity .

Research Findings and Implications

  • Pharmacological Potential: The 4-methylpiperazine moiety in the target compound suggests possible kinase inhibition, akin to pyrido[1,2-a]pyrimidin-4-one derivatives (). However, its IC₅₀ values remain uncharacterized, warranting enzymatic assays .
  • Toxicity Profile: Chlorinated analogs (e.g., ) show higher cytotoxicity (LD₅₀: 50 mg/kg in mice) than non-halogenated derivatives, emphasizing the need for structural optimization .
  • Computational Modeling : Molecular docking studies predict strong binding of the target compound to EGFR (ΔG: −9.2 kcal/mol), driven by piperazine–Asp831 interactions .

Biological Activity

The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known heterocyclic compound with significant biological activities. Thiazolidin-4-ones have garnered attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.

The structure of thiazolidin-4-one derivatives allows for various modifications that enhance their biological activity. The presence of a chlorophenyl group and a piperazine moiety in this compound potentially contributes to its pharmacological effects. The thiazolidinone ring itself is known to interact with various biological targets, influencing multiple pathways involved in disease processes.

Anticancer Activity

Recent studies have shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation in various cancer lines such as HT29 (human colon adenocarcinoma) and MCF7 (breast cancer) .

Antimicrobial Activity

Thiazolidin-4-one derivatives are also recognized for their antimicrobial properties. Studies indicate that modifications at the 2 and 5 positions of the thiazolidinone ring can enhance efficacy against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds derived from thiazolidinones have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .

Synthesis and Evaluation

A study synthesized a series of thiazolidinone derivatives, including the target compound, using microwave-assisted methods. The resulting compounds were evaluated for their biological activities through in vitro assays. Notably, one derivative exhibited an IC50 value of 0.54 mM in antioxidant assays, indicating strong free radical scavenging activity compared to standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituents on the thiazolidinone scaffold in determining biological activity. For instance, the presence of a piperazine ring has been linked to enhanced interaction with biological targets, leading to improved anticancer and antimicrobial properties . The SAR studies suggest that optimizing these substituents can lead to more potent derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
  • Step 2 : Cyclization with 3-(4-methylpiperazin-1-yl)-3-oxopropyl chloride in the presence of sodium acetate/acetic acid to yield the thiazolidinone core .
  • Critical Factors : Solvent polarity (ethanol vs. DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 aldehyde to thiosemicarbazide) significantly affect cyclization efficiency. Yields typically range 45–65% .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis reveals the (Z)-geometry via dihedral angles between the chlorophenyl and thiazolidinone rings (e.g., 3.5–8.2° deviation from coplanarity) .
  • NMR Spectroscopy : Distinct NOE correlations (e.g., between the CH=N proton and aromatic protons) and coupling constants (J = 10–12 Hz for trans-olefinic protons) validate stereochemistry .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

  • Methodology :

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ thresholds < 50 µM for prioritization .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) inform the design of derivatives with enhanced binding affinity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) and reactive sites .
  • Docking Simulations : Target enzymes like E. coli DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., hydrogen bonds with Arg121, π-π stacking with Tyr109) .
  • Validation : Compare computational binding scores (ΔG ≈ −8.5 kcal/mol) with experimental IC₅₀ values to refine substituent selection .

Q. What strategies resolve contradictions in reported SAR for thiazolidinone derivatives?

  • Methodology :

  • Meta-Analysis : Compile data from structurally analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives) to identify trends in substituent effects .
  • Controlled Comparative Studies : Synthesize derivatives with systematic substitutions (e.g., –Cl vs. –OCH₃ at the benzylidene para-position) and test under standardized conditions .
  • Statistical Modeling : Use QSAR to correlate descriptors (e.g., logP, polar surface area) with activity, resolving outliers via residual analysis .

Q. How can degradation pathways and stability under physiological conditions be characterized?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • LC-MS Analysis : Monitor degradation products (e.g., sulfoxide formation at m/z 420.1, hydrolyzed piperazine at m/z 185.2) to infer instability mechanisms .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; validate via HPLC purity (>95% required) .

Methodological Considerations Table

Aspect Key Parameters References
Synthetic Yield 45–65% (ethanol reflux, 12 h)
Z-Configuration Proof Dihedral angle: 3.5–8.2° (X-ray)
Antimicrobial Activity MIC: 8–32 µg/mL (vs. S. aureus)
Computational Binding ΔG ≈ −8.5 kcal/mol (DNA gyrase)
Degradation Products Sulfoxide (m/z 420.1), hydrolyzed piperazine (185.2)

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